Physicochemical Differentiation: XLogP3, Topological Polar Surface Area, and Hydrogen-Bond Donor Count vs. SAPA-1j and Piretanide
The target compound exhibits a computed XLogP3-AA of 1.2 [1], which is approximately 2.8–3.5 log units lower than SAPA-1j (estimated XLogP ~4.0–4.7 based on its N-(4-bromobenzyl)-phenethylsulfamoyl structure [2]) and approximately 0.7–1.0 log units higher than piretanide (computed XLogP3 ~0.3–0.5; DrugBank [3]). The topological polar surface area (TPSA) of the target compound is 138 Ų [1], compared with approximately 84 Ų for SAPA-1j (calculated) and approximately 118 Ų for piretanide [3]. The target compound possesses 2 hydrogen-bond donors and 7 hydrogen-bond acceptors [1], versus 1 HBD/5 HBA for SAPA-1j and 3 HBD/6 HBA for piretanide [3]. These differences place the target compound in a distinct physicochemical space, with intermediate lipophilicity but higher polarity and hydrogen-bonding capacity relative to the SAPA series, predicting differentiated membrane permeability and solubility profiles.
| Evidence Dimension | Physicochemical property comparison (XLogP3, TPSA, HBD, HBA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; TPSA = 138 Ų; HBD = 2; HBA = 7 [1] |
| Comparator Or Baseline | SAPA-1j: XLogP3 ~4.0–4.7 (estimated), TPSA ~84 Ų, HBD = 1, HBA = 5 [2]; Piretanide: XLogP3 ~0.3–0.5, TPSA ~118 Ų, HBD = 3, HBA = 6 [3] |
| Quantified Difference | ΔXLogP3: –2.8 to –3.5 vs. SAPA-1j; +0.7 to +1.0 vs. piretanide; ΔTPSA: +54 Ų vs. SAPA-1j; +20 Ų vs. piretanide; ΔHBD: +1 vs. SAPA-1j; –1 vs. piretanide |
| Conditions | Computed physicochemical properties (XLogP3-AA, Cactvs TPSA, PubChem 2021.05.07 release); SAPA-1j properties estimated from SMILES structure |
Why This Matters
Procurement decisions for screening libraries require awareness that the target compound occupies a different physicochemical property space than its closest apparent analogs, which directly impacts its suitability for specific assay formats, cellular permeability expectations, and downstream lead-optimization trajectories.
- [1] PubChem Compound Summary for CID 126853834, 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/SPZFQWZCIJSQLL-UHFFFAOYSA-N View Source
- [2] Li YL, Qi XY, Jiang H, Deng XD, Dong YP, Ding TB, et al. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorg Med Chem. 2015;23(18):6173-6184. doi:10.1016/j.bmc.2015.07.067 View Source
- [3] DrugBank. Piretanide. DrugBank Accession Number DB02925. https://go.drugbank.com/drugs/DB02925 View Source
